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Compound of Interest

Compound Name: 2-Methylveratraldehyde

Cat. No.: B1611477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-3,4-

dimethoxybenzaldehyde (CAS Number: 51234-09-4), a substituted aromatic aldehyde with

significant potential in synthetic chemistry and drug discovery. This document delves into its

chemical identity, physicochemical properties, plausible synthetic strategies, spectroscopic

characterization, and prospective applications, with a focus on providing actionable insights for

laboratory and development settings.

Core Chemical Identity
2-Methyl-3,4-dimethoxybenzaldehyde, also known by its synonym 2-methylveratraldehyde, is

a polysubstituted benzaldehyde derivative. The strategic placement of a methyl group ortho to

the aldehyde function, flanked by two methoxy groups, imparts unique steric and electronic

characteristics that influence its reactivity and potential biological activity.

Table 1: Chemical Identity of 2-Methyl-3,4-dimethoxybenzaldehyde
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Identifier Value

CAS Number 51234-09-4[1]

IUPAC Name 2-methyl-3,4-dimethoxybenzaldehyde

Synonyms 2-Methylveratraldehyde

Molecular Formula C₁₀H₁₂O₃

Molecular Weight 180.20 g/mol [1]

Canonical SMILES CC1=C(C(=CC=C1)C=O)OC

Physicochemical Properties and Safety
Considerations
While extensive experimental data for 2-methyl-3,4-dimethoxybenzaldehyde is not readily

available in public literature, its properties can be inferred from its structure and comparison

with related isomers such as 3,4-dimethoxybenzaldehyde (veratraldehyde) and 2,4-

dimethoxybenzaldehyde.

Table 2: Predicted Physicochemical Properties and Known Properties of Isomers

Property Predicted/Known Value Source/Basis

Appearance Likely a crystalline solid Analogy with isomers

Melting Point
Not specified; likely a defined

melting range

General property of pure

organic solids

Boiling Point
Not specified; expected to be

elevated
Analogy with isomers

Solubility
Expected to be soluble in

common organic solvents

General solubility of

benzaldehydes

Safety and Handling
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As with any chemical reagent, proper safety protocols are paramount. Based on the safety data

for related dimethoxybenzaldehydes, the following precautions are advised:

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of

dust or vapors. Prevent contact with skin and eyes by wearing appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a

potentially hazardous substance.

Strategic Synthesis Methodologies
The synthesis of 2-methyl-3,4-dimethoxybenzaldehyde can be approached through several

established methods for substituted benzaldehydes. The choice of a specific route will depend

on the availability of starting materials, desired scale, and laboratory capabilities.

Directed Ortho-Metalation
A powerful strategy for introducing substituents at specific positions on an aromatic ring is

directed ortho-metalation. This approach leverages a directing group to guide a metalating

agent (typically an organolithium reagent) to an adjacent position, which can then be quenched

with an electrophile.

Workflow: Directed Ortho-Metalation for 2-Methyl-3,4-dimethoxybenzaldehyde
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Step 1: Protection & Directed Metalation

Step 2: Deprotection & Aldehyde Formation

Start with a suitable
3,4-dimethoxytoluene derivative

Protect the aldehyde precursor
(e.g., as a dithiane)

Directed ortho-metalation with n-BuLi

Quench with a methylating agent
(e.g., methyl iodide)

Deprotection of the aldehyde precursor

2-Methyl-3,4-dimethoxybenzaldehyde

Click to download full resolution via product page

Caption: Directed ortho-metalation workflow.

This method offers high regioselectivity, a crucial factor when dealing with multiple potential

reaction sites on the benzene ring. Tandem reactions that combine metalation and electrophilic

quench in a single pot can enhance efficiency by minimizing intermediate purification steps.[2]

[3]

Formylation of a Pre-substituted Aromatic Ring
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Another viable approach is the formylation of a pre-existing 1-methyl-2,3-dimethoxybenzene.

Several classic named reactions can be employed for this transformation.

Key Formylation Reactions:

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring

using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.

Vilsmeier-Haack Reaction: A milder method that employs a phosphoryl chloride and a

substituted amide (like N,N-dimethylformamide) to generate the formylating agent.

Reimer-Tiemann Reaction: While typically used for phenols, modifications of this reaction

could potentially be adapted for activated aromatic ethers.[4]

The choice among these methods will be dictated by the substrate's reactivity and tolerance to

the reaction conditions.

One-Pot Reduction/Cross-Coupling
Modern synthetic methodologies offer elegant one-pot procedures. A recent development

involves the reduction of a Weinreb amide to a stable hemiaminal intermediate, which then

undergoes a palladium-catalyzed cross-coupling reaction with an organometallic reagent.[5][6]

This approach could be adapted for the synthesis of 2-methyl-3,4-dimethoxybenzaldehyde.

Spectroscopic Characterization
Accurate characterization of the final product is essential for confirming its identity and purity.

While experimental spectra for 2-methyl-3,4-dimethoxybenzaldehyde are not widely published,

we can predict the key features based on the known spectroscopic data of its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde

proton, the aromatic protons, the methoxy protons, and the methyl protons.

Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.0-10.0 ppm.

[7]
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Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the

two protons on the benzene ring.[7]

Methoxy Protons (-OCH₃): Two singlets, each integrating to three protons, in the region of δ

3.5-4.8 ppm.[7]

Methyl Protons (-CH₃): A singlet, integrating to three protons, in the upfield region, likely

around δ 2.0-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical

environment of the carbon atoms. Key expected signals include the carbonyl carbon of the

aldehyde (downfield), the aromatic carbons, the methoxy carbons, and the methyl carbon

(upfield).

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the

functional groups present in the molecule.

C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm⁻¹.[8]

C-H Stretch (Aromatic and Alkyl): Peaks in the region of 2850-3100 cm⁻¹.

C-O Stretch (Methoxy): Strong absorptions in the fingerprint region, typically around 1020-

1250 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization

(EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 180.20, along with

characteristic fragmentation patterns.

Applications in Drug Development and Organic
Synthesis
Substituted benzaldehydes are valuable building blocks in the synthesis of a wide range of

pharmaceuticals and biologically active molecules. The unique substitution pattern of 2-methyl-
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3,4-dimethoxybenzaldehyde makes it an attractive starting material for several applications.

Precursor for Pharmaceutical Scaffolds
The aldehyde functionality is a versatile handle for a variety of chemical transformations,

including:

Reductive amination to form substituted benzylamines.

Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.

Condensation reactions to form chalcones, imines, and other intermediates.

These transformations can lead to the synthesis of complex heterocyclic systems and other

scaffolds of medicinal interest.

Modulation of Biological Activity
The presence and position of the methyl and methoxy groups can significantly influence the

pharmacological properties of a molecule. The ortho-methyl group can induce a specific

conformation, which may enhance binding to a biological target. The dimethoxy substitution

pattern is found in numerous natural products and approved drugs, often contributing to

favorable pharmacokinetic properties.

Potential as an Antimicrobial Potentiator
Preliminary information suggests that 2-methylveratraldehyde may act as a potentiator of

antimicrobial activity.[1] This suggests a potential application in combination therapies to

enhance the efficacy of existing antibiotics or as a lead compound for the development of new

antimicrobial agents.

Logical Flow: From Synthesis to Application
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Caption: The progression from synthesis to drug discovery applications.

Conclusion
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2-Methyl-3,4-dimethoxybenzaldehyde is a chemical entity with considerable, yet largely

untapped, potential in the fields of organic synthesis and medicinal chemistry. Its unique

substitution pattern offers opportunities for the development of novel synthetic routes and the

creation of new molecular entities with desired biological activities. This guide provides a

foundational understanding of this compound, intended to empower researchers and drug

development professionals to explore its applications in their respective domains. Further

experimental investigation into its synthesis, reactivity, and biological properties is warranted

and is expected to unveil new avenues for innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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